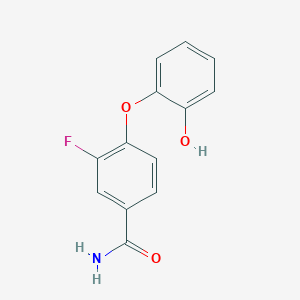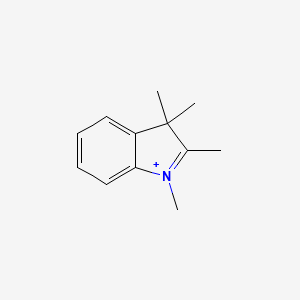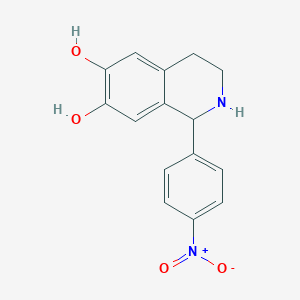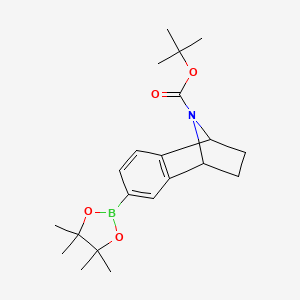
5,5-dimethylocta-2,7-diynoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethylocta-2,7-diynoic acid: is an organic compound with the molecular formula C10H12O2. It is characterized by the presence of two triple bonds (diynoic) and a carboxylic acid group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethylocta-2,7-diynoic acid typically involves the oxidative coupling of acetylenic compounds. One common method is the coupling of 6-heptynoic acid with 1-undecyne in the presence of a cuprous chloride catalyst. This reaction requires an excess of 1-undecyne to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the oxidative coupling reaction to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 5,5-Dimethylocta-2,7-diynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different saturated or unsaturated products.
Substitution: The acetylenic bonds can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diacids, while reduction can produce alkenes or alkanes.
科学研究应用
Chemistry: In chemistry, 5,5-dimethylocta-2,7-diynoic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its acetylenic bonds may confer bioactivity, making it a candidate for drug development and other therapeutic applications.
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 5,5-dimethylocta-2,7-diynoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The acetylenic bonds may enable the compound to interact with enzymes or other proteins, leading to various biological effects .
相似化合物的比较
Tariric Acid (octadec-6-ynoic acid): A monoynoic fatty acid found in seed oils.
Stearolic Acid (octadec-9-ynoic acid): Another monoynoic fatty acid known for its chemical synthesis applications.
Crepenynic Acid (octadec-cis-9-en,12-ynoic acid): A non-conjugated enynoic fatty acid derived from linoleic acid.
Uniqueness: 5,5-Dimethylocta-2,7-diynoic acid is unique due to its specific structure, which includes two triple bonds and a carboxylic acid group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
5,5-dimethylocta-2,7-diynoic acid |
InChI |
InChI=1S/C10H12O2/c1-4-7-10(2,3)8-5-6-9(11)12/h1H,7-8H2,2-3H3,(H,11,12) |
InChI 键 |
OYVUAEOWBHHVNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC#C)CC#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


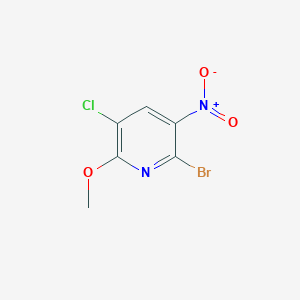
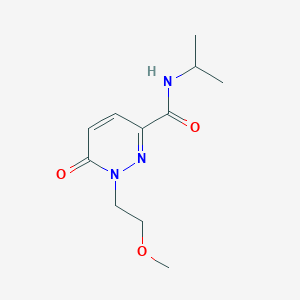


![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)

![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)
